
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, commonly known as DMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in a variety of fields. In
Aplicaciones Científicas De Investigación
DMPU has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels, as a potential treatment for neurological disorders, and as a potential anti-cancer agent. DMPU has been shown to modulate the function of several ion channels, including the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold. DMPU has also been shown to have neuroprotective effects, potentially making it a useful tool for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DMPU has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of DMPU is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of certain enzymes. DMPU has been shown to modulate the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold. DMPU has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair.
Biochemical and Physiological Effects:
DMPU has a wide range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of PARP-1, and the induction of apoptosis in cancer cells. DMPU has been shown to modulate the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold. DMPU has also been shown to inhibit the activity of PARP-1, which is involved in DNA repair. Additionally, DMPU has been shown to induce apoptosis in cancer cells, potentially making it a useful tool for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMPU is its wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields. Additionally, DMPU has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. However, one limitation of DMPU is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for DMPU research, including the development of new cancer therapies, the study of its potential neuroprotective effects, and the exploration of its potential as a tool for studying ion channels. Additionally, further research is needed to fully understand the mechanism of action of DMPU and its potential side effects. Overall, DMPU is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
DMPU can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The resulting product is then treated with urea to yield DMPU. Other methods include the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxylic acid followed by the addition of a carbodiimide and urea, or the reaction of 3,4-dimethoxyaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-11-6-7-12(20-2)13(9-11)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUGPITOALGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

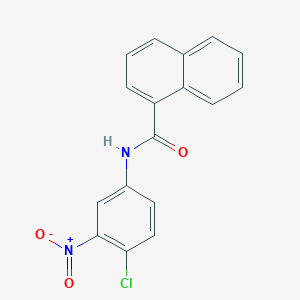
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)
![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)
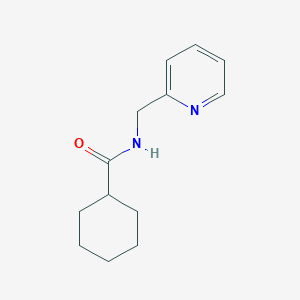
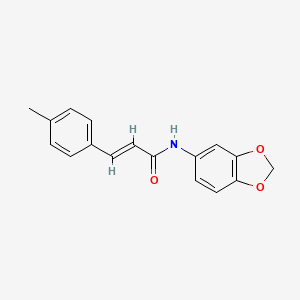
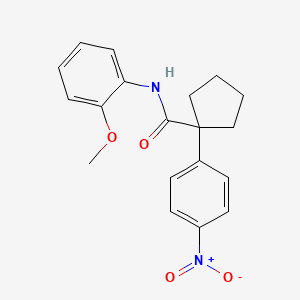



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

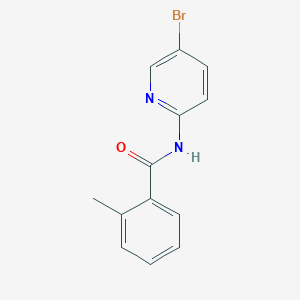
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)